molecular formula C15H8ClFN4O3S B2607077 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-49-0

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2607077
CAS No.: 391862-49-0
M. Wt: 378.76
InChI Key: PREIZISRJGUXPH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a nitrophenyl group and halogen substituents (chlorine and fluorine) on the benzamide moiety

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Halogenation: The chlorination and fluorination of the benzamide moiety are carried out using suitable halogenating agents such as thionyl chloride for chlorination and elemental fluorine or a fluorinating reagent for fluorination.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the halogenated benzamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the halogens with groups like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group and halogen substituents can enhance binding affinity and specificity to target molecules, while the thiadiazole ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide include other benzamide derivatives with different substituents on the aromatic ring or variations in the heterocyclic moiety. For example:

    2-chloro-6-fluoro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a different position of the nitro group.

    2-chloro-6-fluoro-N-[5-(3-aminophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4O3S/c16-10-5-2-6-11(17)12(10)13(22)18-15-20-19-14(25-15)8-3-1-4-9(7-8)21(23)24/h1-7H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREIZISRJGUXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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